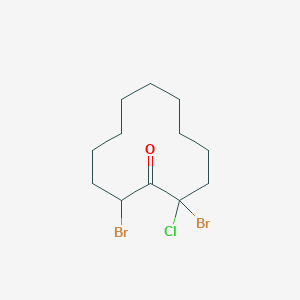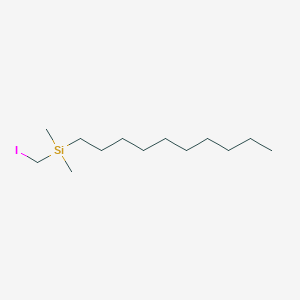
Decyl(iodomethyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl(iodomethyl)dimethylsilane is an organosilicon compound characterized by the presence of a decyl group, an iodomethyl group, and two methyl groups attached to a silicon atom. This compound is part of the broader class of α-haloalkylsilanes, which are known for their utility in organic synthesis due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Decyl(iodomethyl)dimethylsilane typically involves the reaction of decylsilane with iodomethane under specific conditions. One common method is the nucleophilic substitution reaction where the decylsilane reacts with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Decyl(iodomethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to form decyl(dimethyl)silane.
Oxidation Reactions: Oxidation of the silicon atom can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Substitution: Formation of various organosilicon derivatives.
Reduction: Formation of decyl(dimethyl)silane.
Oxidation: Formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
Decyl(iodomethyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its reactivity and ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of Decyl(iodomethyl)dimethylsilane involves its ability to undergo nucleophilic substitution reactions, where the iodomethyl group is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which makes the carbon-silicon bond more susceptible to nucleophilic attack. The compound can also interact with various molecular targets, including organic and inorganic substrates, through the formation of covalent bonds.
Comparación Con Compuestos Similares
(Chloromethyl)trimethylsilane: Similar in structure but contains a chloromethyl group instead of an iodomethyl group.
(Bromomethyl)dimethylsilane: Contains a bromomethyl group, offering different reactivity compared to the iodomethyl group.
(Iodomethyl)trimethylsilane: Similar but with a trimethylsilane group instead of a decyl group.
Uniqueness: Decyl(iodomethyl)dimethylsilane is unique due to the presence of the decyl group, which imparts higher lipophilicity and potential for enhanced interactions with hydrophobic substrates. This makes it particularly useful in applications where increased solubility and stability in non-polar environments are desired.
Propiedades
Número CAS |
78935-09-8 |
|---|---|
Fórmula molecular |
C13H29ISi |
Peso molecular |
340.36 g/mol |
Nombre IUPAC |
decyl-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C13H29ISi/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14/h4-13H2,1-3H3 |
Clave InChI |
HFGUSBAZCMLWCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](C)(C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
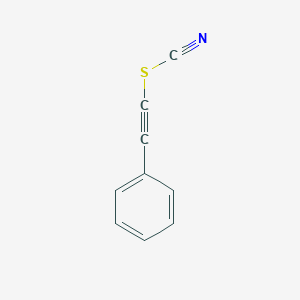
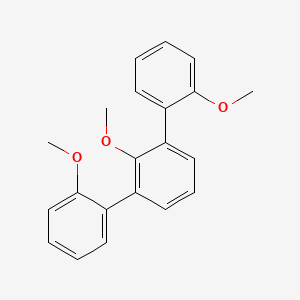

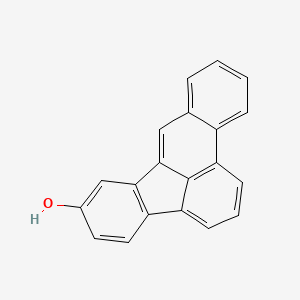
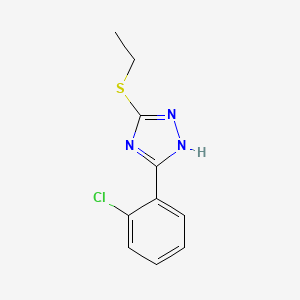
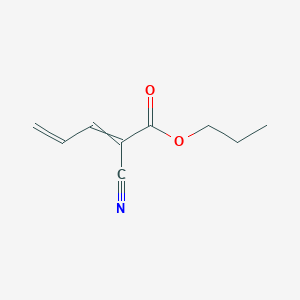
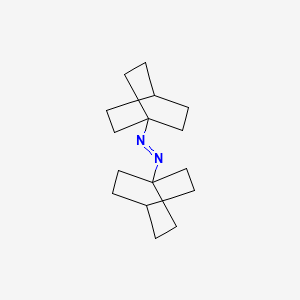

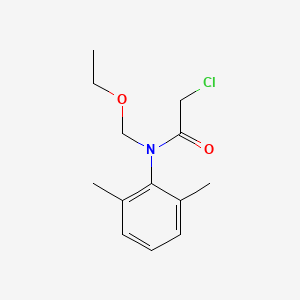
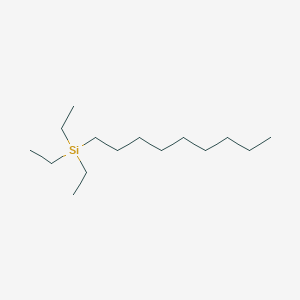
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
